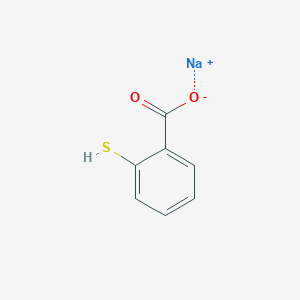

Sodium thiosalicylate

概要

説明

Sodium thiosalicylate is the sodium salt of thiosalicylic acid, a compound known for its analgesic and anti-inflammatory properties. It is commonly used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . The compound exerts its action by inhibiting prostaglandin synthesis, which is a key pathway in the inflammatory response .

準備方法

Synthetic Routes and Reaction Conditions: Sodium thiosalicylate can be synthesized through the neutralization of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat management. The product is then purified through crystallization or other separation techniques to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiosalicylic acid, especially under acidic conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Zinc and hydrochloric acid are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiosalicylic acid.

Substitution: Various substituted thiosalicylates depending on the nucleophile used.

科学的研究の応用

Treatment of Calciphylaxis

Sodium thiosalicylate has been investigated for its efficacy in treating calciphylaxis, a serious condition often seen in patients with chronic kidney disease. A meta-analysis of cohort studies indicated that while complete and partial wound healing was observed in approximately 80.3% of patients treated with this compound, there was no significant improvement in skin lesions or survival rates compared to non-treated groups . This highlights the need for further research to establish its therapeutic benefits definitively.

Chelation Therapy

One of the notable applications of this compound is its ability to chelate heavy metals, particularly mercury. This chelation process involves binding metal ions to form stable complexes that can be excreted from the body, potentially reducing toxicity associated with heavy metal exposure. However, more extensive studies are necessary to evaluate its safety and efficacy in clinical settings.

Antimicrobial Properties

Research has also explored the antibacterial and antifungal properties of this compound. Preliminary studies suggest it may exhibit activity against certain bacterial and fungal strains, although further investigation is required to elucidate the mechanisms involved and potential therapeutic applications.

Environmental Applications

This compound's ability to bind heavy metals has implications for environmental remediation. Its use as a chelating agent can facilitate the removal of toxic metals from contaminated water sources, thus contributing to environmental cleanup efforts.

Chemical Synthesis and Reactions

This compound serves as a reducing agent in various chemical reactions. Its dual functional groups allow it to participate in redox reactions, making it valuable in organic synthesis. For example, it can be used in the preparation of thiosalicylic acid derivatives and other organosulfur compounds .

Clinical Case Reports on Calciphylaxis

A review of clinical case reports demonstrated that this compound treatment led to significant improvements in wound healing among patients with calciphylaxis. In one notable case series, 72.1% of patients exhibited improvements in skin lesions after treatment . However, the high mortality rate among these patients indicates that while this compound may aid in wound healing, it does not address the underlying causes of calciphylaxis.

Environmental Remediation Studies

Studies have shown that this compound can effectively reduce concentrations of heavy metals like lead and cadmium in aqueous solutions. For instance, a study demonstrated that this compound outperformed traditional solid acids in removing metal ions from contaminated water .

作用機序

Sodium thiosalicylate exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain signaling . By blocking the enzyme cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound may also interact with other molecular targets involved in the inflammatory response, although these interactions are less well understood.

類似化合物との比較

Thiosalicylic acid: The parent compound from which sodium thiosalicylate is derived.

Salicylic acid: Another anti-inflammatory compound, but without the thiolate group.

Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug that also inhibits prostaglandin synthesis.

Uniqueness: this compound is unique in its combination of a carboxylate group and a thiolate group, which allows it to form complexes with a wide range of metal ions. This dual functionality makes it particularly useful in coordination chemistry and the synthesis of ionic liquids .

特性

CAS番号 |

134-23-6 |

|---|---|

分子式 |

C7H6NaO2S |

分子量 |

177.18 g/mol |

IUPAC名 |

sodium;2-sulfanylbenzoate |

InChI |

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9); |

InChIキー |

MHZWNQKFSRKZLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)S.[Na] |

関連するCAS |

147-93-3 (Parent) |

同義語 |

2-thiosalicylate 2-thiosalicylic acid 2-thiosalicylic acid, sodium salt CPC-Thiosal ortho-mercaptobenzoic acid Pirosal Rexolate Thiocyl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium thiosalicylate contribute to the formation of supramolecular structures?

A1: this compound plays a crucial role in building supramolecular structures through a combination of interactions. [] When reacting with (isocyanide)gold(I) chloride, this compound forms (isocyanide)gold(I) thiosalicylates. The resulting compounds exhibit supramolecular assembly driven by two key factors:

- Aurophilic Interactions: These weak interactions occur between gold (Au) atoms, influencing the spatial arrangement of the molecules. In the (isocyanide)gold(I) thiosalicylates, Au--Au interactions contribute significantly to the overall structure. []

- Hydrogen Bonding: The carboxylic acid groups (-COOH) present in thiosalicylic acid engage in hydrogen bonding, further stabilizing the supramolecular framework. These interactions create a network that dictates the packing and organization of the molecules within the crystal lattice. []

Q2: What are the concerns regarding the use of thimerosal, a compound related to this compound, in vaccines?

A2: Thimerosal, a mercury-containing compound that breaks down into ethylmercury chloride, ethylmercury hydroxide, and This compound, has been a point of contention in vaccine safety discussions. [] While some argue for its efficacy as a preservative, concerns stem from several factors:

- Mercury Toxicity: Thimerosal is approximately 49.55% mercury by weight. Mercury, particularly in certain forms like ethylmercury, is known to be neurotoxic. []

- Vulnerable Populations: Developing children and individuals in developing nations often receive a higher number of thimerosal-containing vaccines (TCVs), raising concerns about potential disproportionate exposure. []

- Exemption from Regulation: The Minamata Convention on Mercury, a global treaty aimed at reducing mercury emissions, exempts TCVs from regulation, perpetuating the use of thimerosal-containing vaccines in certain parts of the world. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。